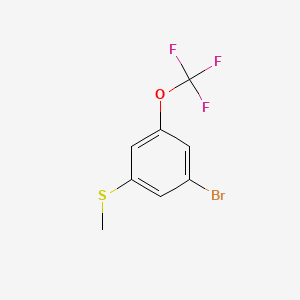

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18781422

Molecular Formula: C8H6BrF3OS

Molecular Weight: 287.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrF3OS |

|---|---|

| Molecular Weight | 287.10 g/mol |

| IUPAC Name | 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3 |

| Standard InChI Key | PERYEEDVHXPNOQ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC(=CC(=C1)OC(F)(F)F)Br |

Introduction

Structural Characteristics and Molecular Properties

The IUPAC name of this compound is 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene, reflecting its substitution pattern on the benzene ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Canonical SMILES | CSC1=CC(=CC(=C1)OC(F)(F)F)Br | |

| InChI Key | PERYEEDVHXPNOQ-UHFFFAOYSA-N | |

| Molecular Formula | C₈H₆BrF₃OS | |

| PubChem Compound ID | 162523354 |

The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions . The methylsulfane group (-SMe) contributes to the compound’s nucleophilic reactivity, particularly in sulfur-mediated transformations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane typically involves a multi-step sequence:

-

Bromination of Trifluoromethoxyaniline:

A patented method describes brominating 2- or 4-trifluoromethoxyaniline using N-bromosuccinimide (NBS) in an acidic medium, followed by deamination to yield 1-bromo-3-trifluoromethoxybenzene . This intermediate serves as the precursor for subsequent sulfanylation. -

Sulfanylation:

Nickel-catalyzed C–S bond formation, as reported by Wang et al., enables the introduction of the methylsulfane group. Using Mn as a reducing agent, aryl iodides react with arylsulfonyl chlorides under inert conditions to form aryl sulfides . For this compound, methylsulfanyl chloride or dimethyl disulfide could serve as sulfur sources.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the 3-position .

-

Stability of Intermediates: The trifluoromethoxy group is sensitive to hydrolysis, necessitating anhydrous conditions.

-

Yield Improvements: Catalytic systems like Ni(dppe)Cl₂ enhance reaction efficiency, achieving yields >80% in model reactions .

Physicochemical Properties

Experimental data for this compound remain limited, but estimated properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | ~1.6 g/cm³ (analogous compounds) | |

| Solubility | Low in water; soluble in DCM, THF |

The trifluoromethoxy group’s electronegativity (σₚ = 0.35) and the bromine atom’s polarizability influence its solubility and reactivity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. For example, palladium-catalyzed reactions with phenylboronic acid yield biaryl derivatives .

Oxidation and Reduction

-

Oxidation: The methylsulfane group oxidizes to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using H₂O₂ or m-CPBA.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, generating 3-(trifluoromethoxy)thioanisole.

Halogen Bonding

The bromine atom participates in halogen bonding with electron-rich sites, a property exploited in crystal engineering and supramolecular chemistry .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Agents: Analogous brominated sulfides exhibit activity against Gram-positive bacteria (MIC = 2–8 µg/mL).

-

Kinase Inhibitors: The trifluoromethoxy group enhances binding to hydrophobic pockets in protein kinases .

Materials Science

-

Liquid Crystals: Fluorinated sulfides serve as mesogens in liquid crystal displays (LCDs) .

-

Polymer Additives: The compound’s thermal stability (decomposition >250°C) makes it a candidate for flame-retardant polymers.

Comparison with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 1-Bromo-3-(trifluoromethyl)benzene | Replaces -SMe with -CF₃ | Photoredox catalysis |

| 3-Bromo-5-methoxyphenyl sulfide | Replaces -OCF₃ with -OMe | Agrochemical intermediates |

The trifluoromethoxy group in the title compound offers superior metabolic stability compared to methoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume